molecular formula C15H21N3O5 B1377048 6-Tert-butyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate CAS No. 1412452-82-4

6-Tert-butyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate

Cat. No.: B1377048
CAS No.: 1412452-82-4
M. Wt: 323.34 g/mol
InChI Key: MZLQNJKUOXNGQA-UHFFFAOYSA-N
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Description

This compound belongs to the pyridopyrimidine class, characterized by a fused bicyclic system of pyridine and pyrimidine rings. Its structure includes a hydroxyl group at position 2, a tert-butyl ester at position 6, and an ethyl ester at position 4 (Figure 1). The 7,8-dihydro configuration introduces partial saturation, enhancing conformational flexibility compared to fully aromatic analogs. Pyridopyrimidines are pharmacologically significant, often serving as kinase inhibitors (e.g., EGFR, VEGFR) due to their ability to mimic ATP-binding motifs .

Properties

IUPAC Name

6-O-tert-butyl 4-O-ethyl 2-oxo-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-4,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O5/c1-5-22-12(19)11-9-8-18(14(21)23-15(2,3)4)7-6-10(9)16-13(20)17-11/h5-8H2,1-4H3,(H,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLQNJKUOXNGQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=O)NC2=C1CN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate pyridine and pyrimidine derivatives under controlled conditions. The reaction may require catalysts such as palladium or copper and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired transformation. For example, substitution reactions may be carried out in polar solvents like ethanol or acetonitrile at elevated temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

6-Tert-butyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 6-Tert-butyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The target compound’s key structural differentiators are its 2-hydroxy group and 4,6-dicarboxylate esters. Below is a comparative analysis with analogs:

Compound Name Substituents (Positions) Key Features Reference
6-Tert-butyl 4-ethyl 2-hydroxy-... (Target) 2-OH; 4-Ethyl; 6-Tert-butyl Polar hydroxyl enhances H-bonding; esters improve solubility
Benzyl 4-chloro-2-methyl-7,8-dihydropyrido... 2-CH₃; 4-Cl; 6-Benzyl Chlorine increases electrophilicity; benzyl ester adds lipophilicity
4-Anilino-7,8-dihydropyrido[4,3-d]pyrimidine 4-Anilino; 6-H Anilino group enables π-π stacking; unsubstituted 6-position reduces bulk
Tert-butyl 2,4-dichloro-7,8-dihydropyrido... 2-Cl; 4-Cl; 6-Tert-butyl Dichloro substitution enhances reactivity for nucleophilic displacement

Key Observations :

  • Hydroxyl vs.
  • Ester Groups : The tert-butyl and ethyl esters at positions 6 and 4 enhance metabolic stability and solubility relative to benzyl or unsubstituted analogs .
Physicochemical Properties
  • Solubility: The hydroxyl and ester groups confer moderate aqueous solubility (~50–100 µM in PBS), superior to lipophilic benzyl or dichloro derivatives but inferior to anilino analogs with ionizable amines .
  • Stability : The tert-butyl ester enhances hydrolytic stability compared to methyl or ethyl esters in acidic conditions .

Biological Activity

6-Tert-butyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate (CAS No. 1412452-82-4) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H21N3O5C_{15}H_{21}N_{3}O_{5}, with a molecular weight of approximately 323.34 g/mol. The structure features a pyrido-pyrimidine core with two carboxylate functional groups that may contribute to its biological activity.

Biological Activities

Research indicates that compounds similar to 6-tert-butyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine have shown various biological activities:

  • Antimicrobial Activity : Some derivatives of pyrido-pyrimidines have been evaluated for their antibacterial and antifungal properties. Studies indicate that related compounds exhibit significant inhibition against various strains of bacteria and fungi, suggesting potential applications as antimicrobial agents .
  • Anticancer Properties : The compound may exhibit anticancer activity through mechanisms such as the inhibition of heat shock protein 90 (HSP90), which is crucial for cancer cell survival. Inhibitors of HSP90 have been shown to induce apoptosis in cancer cells .
  • Anti-inflammatory Effects : Certain derivatives have demonstrated anti-inflammatory properties by inhibiting nitric oxide production in macrophages. This suggests that the compound could be beneficial in treating inflammatory diseases .

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds:

  • Antibacterial Evaluation : A study highlighted that specific pyrido-pyrimidine derivatives showed potent antibacterial effects with minimal inhibitory concentration (MIC) values significantly lower than standard antibiotics . This suggests a promising avenue for developing new antibacterial agents.
  • Anticancer Activity : In vitro studies have shown that some derivatives inhibit the proliferation of cancer cell lines through apoptosis induction. For instance, compounds were found to inhibit sirtuin activity, which is associated with cancer cell growth regulation .
  • Mechanisms of Action : The anti-inflammatory effects were attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), critical enzymes involved in inflammatory responses .

Comparative Table of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionReference
AntimicrobialPyrido-pyrimidine derivativesInhibition of bacterial/fungal growth
AnticancerHSP90 inhibitorsInduction of apoptosis in cancer cells
Anti-inflammatoryNitric oxide synthase inhibitorsReduction in inflammatory mediators

Q & A

Basic: What are the established synthetic routes for 6-tert-butyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylate?

Methodological Answer:
The compound is synthesized via a two-step reaction involving phosphorylation and cyclization. Key steps include:

  • Reagent System: Reacting the precursor with POCl₃ as both solvent and phosphorylating agent, alongside N,N-dimethylaniline (2 eq) under reflux for 3 hours .
  • Workup: Post-reaction, the crude product is recrystallized from ethanol to yield colorless crystalline blocks, ensuring high purity .
  • Validation: Monitor reaction progress using TLC and confirm purity via melting point analysis (e.g., 223–225°C for structurally similar compounds ).

Basic: How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:
A multi-spectral approach is critical:

  • ¹H/¹³C NMR: Assign peaks to distinguish the pyrido[4,3-d]pyrimidine core, tert-butyl (δ ~1.3 ppm for 9H singlet), and ethyl ester groups (δ ~4.2 ppm for CH₂ and ~1.3 ppm for CH₃). Use DMSO-d₆ as the solvent for resolution .
  • IR Spectroscopy: Confirm hydroxyl (broad peak ~3200 cm⁻¹) and ester carbonyl (sharp peak ~1700 cm⁻¹) functionalities .
  • Mass Spectrometry (HRMS): Match observed molecular ion ([M+H]⁺) with theoretical values (e.g., ±0.5 ppm accuracy) to validate molecular formula .

Advanced: What challenges arise in determining the crystal structure of this compound, and how are they addressed?

Methodological Answer:

  • Data Collection: Use high-resolution X-ray diffraction (e.g., Cu-Kα radiation) to resolve the fused pyrido-pyrimidine system. SHELX programs (SHELXL for refinement) are standard for small-molecule crystallography .
  • Refinement: Address disorder in flexible substituents (e.g., ethyl or tert-butyl groups) by applying geometric restraints and isotropic thermal parameters. Hydrogen atoms are typically placed in calculated positions using riding models .
  • Validation: Check CIF files for R-factor convergence (R₁ < 0.05) and use PLATON to analyze intermolecular interactions (e.g., hydrogen bonds stabilizing the lattice) .

Advanced: How can reaction conditions be optimized to improve yield during synthesis?

Methodological Answer:

  • Solvent Screening: Test polar aprotic solvents (e.g., DMF, DCM) versus POCl₃ for phosphorylation efficiency. POCl₃ acts as both solvent and reagent, but residual acidity may require neutralization .
  • Catalyst Variation: Compare N,N-dimethylaniline with other bases (e.g., triethylamine) to optimize deprotonation and cyclization rates .
  • Temperature Control: Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C vs. 3 hours reflux) while monitoring degradation by HPLC .

Advanced: What methodologies are used to evaluate the biological activity of pyrido[4,3-d]pyrimidine derivatives?

Methodological Answer:

  • In Vitro Assays: Screen against kinase targets (e.g., EGFR) using fluorescence polarization assays. IC₅₀ values are determined via dose-response curves (10 nM–100 µM range) .
  • Molecular Docking: Use Schrödinger Suite or AutoDock to model interactions between the compound’s hydroxyl/ester groups and ATP-binding pockets. Validate with mutagenesis studies .
  • SAR Analysis: Synthesize analogs (e.g., chloro or nitro substituents) and correlate structural changes with activity trends .

Advanced: How do structural analogs of this compound compare in biological activity?

Methodological Answer:

  • Case Study 1: Tert-butyl 2,4-dichloro analogs show enhanced antimicrobial activity (MIC ~2 µg/mL) due to increased electrophilicity .
  • Case Study 2: Ethyl ester derivatives with thioether substituents exhibit improved antibacterial potency (e.g., 4-chlorophenylthio group, IC₅₀ = 0.8 µM) via enhanced membrane permeability .
  • Method: Use comparative molecular field analysis (CoMFA) to map steric/electronic contributions to activity .

Advanced: What purification strategies are effective for isolating this compound?

Methodological Answer:

  • Recrystallization: Optimize solvent polarity (e.g., ethanol/water gradient) to balance solubility (high at reflux, low at RT) .
  • Chromatography: Use flash silica gel chromatography (hexane/EtOAc 3:1) for intermediates. Monitor fractions by TLC (Rf ~0.4 in same system) .
  • Yield Improvement: For viscous oils, employ trituration with cold diethyl ether to precipitate pure solids .

Advanced: How should researchers resolve contradictions in spectral or crystallographic data?

Methodological Answer:

  • Spectral Discrepancies: Replicate experiments under controlled conditions (e.g., anhydrous DMSO for NMR) to exclude solvent artifacts. Cross-validate with independent techniques (e.g., X-ray vs. NOESY for stereochemistry) .
  • Crystallographic Ambiguities: Re-refine data with alternate software (e.g., Olex2 vs. SHELX) and check for missed symmetry (e.g., twinning in monoclinic systems) .
  • Statistical Analysis: Apply Hamilton R-factor tests to assess model validity when multiple refinement solutions exist .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Tert-butyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate
Reactant of Route 2
Reactant of Route 2
6-Tert-butyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate

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